The Endogenous Landscape of 14-Methylheptadecanoyl-CoA: A Technical Guide for Researchers
The Endogenous Landscape of 14-Methylheptadecanoyl-CoA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
14-Methylheptadecanoyl-CoA, an anteiso-branched-chain acyl-CoA, is a vital metabolic intermediate found across a diverse range of organisms, playing a crucial role in maintaining cell membrane integrity and serving as a precursor for complex secondary metabolites. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological functions of 14-Methylheptadecanoyl-CoA. We present quantitative data on its prevalence, detail experimental protocols for its analysis, and illustrate the key metabolic and regulatory pathways in which it is involved. This document is intended to serve as a foundational resource for researchers investigating branched-chain fatty acid metabolism and its potential as a target for therapeutic intervention.
Introduction
Branched-chain fatty acids (BCFAs) are integral components of cellular lipids in many organisms, with anteiso- and iso-branched structures being the most common. 14-Methylheptadecanoyl-CoA is the activated form of 14-methylheptadecanoic acid (anteiso-C18:0), a saturated fatty acid with a methyl group on the antepenultimate carbon atom. This seemingly subtle structural variation from its straight-chain counterparts imparts unique physicochemical properties that influence membrane fluidity and other cellular processes. The biosynthesis and metabolism of 14-Methylheptadecanoyl-CoA are tightly regulated and integrated with central carbon and amino acid metabolism. Understanding the nuances of its natural occurrence and biochemical pathways is critical for fields ranging from microbial physiology to the development of novel therapeutics.
Natural Occurrence of 14-Methylheptadecanoyl-CoA and its Corresponding Fatty Acid
14-Methylheptadecanoic acid, the fatty acid component of 14-Methylheptadecanoyl-CoA, is predominantly found in the cell membranes of various bacteria, particularly Gram-positive bacteria.[1][2][3] Its presence is a key factor in the adaptation of these organisms to different environmental conditions, such as low temperatures.[2] While most prevalent in bacteria, anteiso-branched fatty acids have also been identified in other organisms, including marine sponges and certain insects. The activated CoA thioester form, 14-Methylheptadecanoyl-CoA, is a direct precursor for its incorporation into lipids and other metabolites.
Table 1: Quantitative Occurrence of Anteiso-C18:0 Fatty Acid in Various Bacteria
| Organism | Strain | Growth Conditions | Anteiso-C18:0 (% of Total Fatty Acids) | Reference |
| Streptomyces hygroscopicus | Various Strains | Not Specified | High levels detected | [4] |
| Listeria monocytogenes | Not Specified | Low Temperature | Increased amounts observed | [2] |
| Bacillus subtilis | Not Specified | Standard | ~66% of total branched-chain fatty acids are anteiso | [5] |
| Chryseobacterium frigidisoli | PB4T | 0°C | Increased levels observed compared to higher temperatures | [6] |
| Xanthomonas campestris | Xc1 | XOS medium, 30°C | Present, levels influenced by amino acid supplementation | [7] |
Note: The data primarily reflects the abundance of the fatty acid, as direct quantification of the acyl-CoA species is less common in broad lipidomic screens.
Biosynthesis of 14-Methylheptadecanoyl-CoA
The biosynthesis of 14-Methylheptadecanoyl-CoA is a multi-step process that begins with the branched-chain amino acid L-isoleucine. This pathway is distinct from the synthesis of straight-chain fatty acids, which primarily utilizes acetyl-CoA as a primer.
Initiation of Biosynthesis
The synthesis is initiated by the conversion of L-isoleucine to 2-methylbutyryl-CoA. This process involves two key enzymatic steps:
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Transamination: L-isoleucine is first transaminated to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.
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Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8]
Elongation of the Acyl Chain
Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase (FAS) II pathway for elongation. The elongation process involves the sequential addition of two-carbon units from malonyl-CoA, in a series of reactions catalyzed by the enzymes of the FAS II system.[1] This iterative process continues until the 18-carbon chain of 14-methylheptadecanoyl-CoA is synthesized.
Physiological Functions
Regulation of Membrane Fluidity
The primary and most well-established function of 14-methylheptadecanoic acid, and by extension its CoA derivative, is the regulation of cell membrane fluidity.[2][5] The methyl branch in the anteiso position disrupts the ordered packing of fatty acid chains in the phospholipid bilayer, thereby increasing membrane fluidity. This is particularly important for bacteria exposed to low temperatures, as it allows them to maintain essential membrane functions.[2]
Precursor for Secondary Metabolites
Branched-chain acyl-CoAs, including 14-Methylheptadecanoyl-CoA, can serve as starter units for the biosynthesis of polyketides and other secondary metabolites.[9][10] These natural products have diverse biological activities and are often of pharmaceutical interest. The incorporation of a branched-chain starter unit contributes to the structural diversity of these molecules.
Transcriptional Regulation of Biosynthesis
The biosynthesis of branched-chain fatty acids is under tight transcriptional control to ensure that the composition of the cell membrane is appropriate for the prevailing environmental conditions. In bacteria, several transcriptional regulators have been identified that control the expression of genes involved in fatty acid metabolism.
-
FadR: In Escherichia coli, FadR is a global regulator of fatty acid metabolism.[11][12]
-
FapR: In Bacillus subtilis, FapR represses the biosynthesis of saturated fatty acids and phospholipids.[11][12]
-
FabT: In Streptococcus pneumoniae, FabT represses the genes for fatty acid biosynthesis.[11]
-
CodY and Lrp: These are global regulators that respond to nutrient availability, including branched-chain amino acids, and thus indirectly influence the pool of precursors for branched-chain fatty acid synthesis.[13]
Experimental Protocols
The analysis of 14-Methylheptadecanoyl-CoA and its corresponding fatty acid requires specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of fatty acids after their conversion to volatile esters, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the direct analysis of acyl-CoA species.
Gas Chromatography-Mass Spectrometry (GC-MS) for 14-Methylheptadecanoic Acid
This protocol outlines the general steps for the analysis of 14-methylheptadecanoic acid from biological samples.
1. Lipid Extraction:
- Extract total lipids from the sample using a modified Bligh-Dyer method with a chloroform:methanol (B129727):water solvent system.
2. Saponification and Methylation:
- Saponify the lipid extract using a methanolic KOH solution to release the fatty acids from complex lipids.
- Methylate the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol).
3. FAME Extraction:
- Extract the FAMEs from the reaction mixture using an organic solvent like hexane.
4. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Oven Program:
- Initial temperature: 100°C, hold for 2 min.
- Ramp 1: 15°C/min to 180°C.
- Ramp 2: 5°C/min to 250°C, hold for 3 min.
- Ramp 3: 20°C/min to 320°C, hold for 12 min.[14]
- Injector: Splitless mode at 280°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization: Electron ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode (m/z 40-550) for identification and selected ion monitoring (SIM) mode for quantification.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 14-Methylheptadecanoyl-CoA
This protocol provides a general framework for the direct quantification of 14-Methylheptadecanoyl-CoA.
1. Sample Preparation:
- Rapidly quench metabolic activity and extract acyl-CoAs using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid).
- Use an appropriate internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
- Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoA.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
- Ionization: Positive electrospray ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific detection and quantification of the precursor-to-product ion transition for 14-Methylheptadecanoyl-CoA. A characteristic neutral loss of 507 Da is often monitored for acyl-CoAs.[15]
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Conclusion
14-Methylheptadecanoyl-CoA is a key metabolite in many organisms, with significant implications for cell membrane biology and secondary metabolism. This guide has provided a detailed overview of its natural occurrence, biosynthesis, and physiological roles, along with practical experimental protocols for its analysis. Further research into the specific signaling pathways involving this molecule and its precise quantitative distribution across a wider range of organisms will undoubtedly provide deeper insights into the intricate world of branched-chain fatty acid metabolism and may unveil new opportunities for therapeutic development.
References
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- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchmap.jp [researchmap.jp]
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